Cas no 886905-12-0 (1-(4-methylphenyl)methyl-2-(propane-1-sulfonyl)-1H-1,3-benzodiazole)

1-(4-Methylphenyl)methyl-2-(propane-1-sulfonyl)-1H-1,3-benzodiazole is a benzodiazole derivative featuring a 4-methylbenzyl group at the 1-position and a propane-1-sulfonyl moiety at the 2-position. This compound exhibits potential as an intermediate in organic synthesis, particularly in the development of pharmacologically active molecules or functional materials. The sulfonyl group enhances reactivity in nucleophilic substitution or cross-coupling reactions, while the benzodiazole core offers structural versatility for further derivatization. Its stability under standard conditions and well-defined molecular architecture make it suitable for applications in medicinal chemistry and materials science. The compound’s purity and synthetic reproducibility are key advantages for research and industrial use.
1-(4-methylphenyl)methyl-2-(propane-1-sulfonyl)-1H-1,3-benzodiazole structure
886905-12-0 structure
Product name:1-(4-methylphenyl)methyl-2-(propane-1-sulfonyl)-1H-1,3-benzodiazole
CAS No:886905-12-0
MF:C18H20N2O2S
MW:328.428603172302
CID:5477412
PubChem ID:18576825

1-(4-methylphenyl)methyl-2-(propane-1-sulfonyl)-1H-1,3-benzodiazole Chemical and Physical Properties

Names and Identifiers

    • F2640-0420
    • AKOS024666080
    • 1-[(4-methylphenyl)methyl]-2-(propane-1-sulfonyl)-1H-1,3-benzodiazole
    • 1-[(4-methylphenyl)methyl]-2-propylsulfonylbenzimidazole
    • 886905-12-0
    • 1-(4-methylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole
    • 1-(4-methylphenyl)methyl-2-(propane-1-sulfonyl)-1H-1,3-benzodiazole
    • Inchi: 1S/C18H20N2O2S/c1-3-12-23(21,22)18-19-16-6-4-5-7-17(16)20(18)13-15-10-8-14(2)9-11-15/h4-11H,3,12-13H2,1-2H3
    • InChI Key: WVSYVCSSYNFLBB-UHFFFAOYSA-N
    • SMILES: S(CCC)(C1=NC2C=CC=CC=2N1CC1C=CC(C)=CC=1)(=O)=O

Computed Properties

  • Exact Mass: 328.12454906g/mol
  • Monoisotopic Mass: 328.12454906g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 480
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 60.3Ų
  • XLogP3: 3.9

1-(4-methylphenyl)methyl-2-(propane-1-sulfonyl)-1H-1,3-benzodiazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2640-0420-15mg
1-[(4-methylphenyl)methyl]-2-(propane-1-sulfonyl)-1H-1,3-benzodiazole
886905-12-0 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2640-0420-20mg
1-[(4-methylphenyl)methyl]-2-(propane-1-sulfonyl)-1H-1,3-benzodiazole
886905-12-0 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2640-0420-25mg
1-[(4-methylphenyl)methyl]-2-(propane-1-sulfonyl)-1H-1,3-benzodiazole
886905-12-0 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2640-0420-4mg
1-[(4-methylphenyl)methyl]-2-(propane-1-sulfonyl)-1H-1,3-benzodiazole
886905-12-0 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2640-0420-10mg
1-[(4-methylphenyl)methyl]-2-(propane-1-sulfonyl)-1H-1,3-benzodiazole
886905-12-0 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2640-0420-2mg
1-[(4-methylphenyl)methyl]-2-(propane-1-sulfonyl)-1H-1,3-benzodiazole
886905-12-0 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2640-0420-10μmol
1-[(4-methylphenyl)methyl]-2-(propane-1-sulfonyl)-1H-1,3-benzodiazole
886905-12-0 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2640-0420-3mg
1-[(4-methylphenyl)methyl]-2-(propane-1-sulfonyl)-1H-1,3-benzodiazole
886905-12-0 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2640-0420-5μmol
1-[(4-methylphenyl)methyl]-2-(propane-1-sulfonyl)-1H-1,3-benzodiazole
886905-12-0 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2640-0420-50mg
1-[(4-methylphenyl)methyl]-2-(propane-1-sulfonyl)-1H-1,3-benzodiazole
886905-12-0 90%+
50mg
$160.0 2023-05-16

Additional information on 1-(4-methylphenyl)methyl-2-(propane-1-sulfonyl)-1H-1,3-benzodiazole

1-(4-Methylphenyl)methyl-2-(propane-1-sulfonyl)-1H-1,3-benzodiazole: A Comprehensive Overview

1-(4-Methylphenyl)methyl-2-(propane-1-sulfonyl)-1H-1,3-benzodiazole, also known by its CAS Registry Number 886905-12-0, is a highly specialized organic compound with significant applications in various fields of chemistry. This compound belongs to the class of benzodiazoles, which are heterocyclic aromatic compounds with a fused benzene and diazole ring system. The presence of the sulfonyl group and the methyl substituent on the benzene ring imparts unique electronic and structural properties to this molecule, making it a subject of interest in both academic and industrial research.

The synthesis of 1-(4-Methylphenyl)methyl-2-(propane-1-sulfonyl)-1H-1,3-benzodiazole involves a multi-step process that typically includes nucleophilic substitution, coupling reactions, and oxidation steps. Recent advancements in catalytic methods have enabled the efficient synthesis of this compound with high purity and yield. Researchers have explored various catalysts, including transition metal catalysts and organocatalysts, to optimize the reaction conditions and minimize by-products.

The structure of this compound is characterized by a rigid aromatic system with electron-withdrawing groups. The sulfonyl group at position 2 of the diazole ring plays a crucial role in stabilizing the molecule through resonance effects. This stabilization contributes to the compound's thermal stability and resistance to oxidation, making it suitable for applications in high-performance materials. The methyl group at position 4 of the benzene ring introduces steric hindrance, which can influence the molecule's reactivity in various chemical transformations.

Recent studies have highlighted the potential of 1-(4-Methylphenyl)methyl-2-(propane-1-sulfonyl)-1H-1,3-benzodiazole as a precursor for advanced materials such as organic light-emitting diodes (OLEDs) and photovoltaic devices. Its electronic properties make it an ideal candidate for use in semiconducting materials due to its ability to facilitate charge transport. Additionally, this compound has shown promise in biomedical applications, particularly as a fluorescent probe for imaging cellular processes.

In terms of toxicity and environmental impact, preliminary studies suggest that 886905-12-0 exhibits low acute toxicity when administered at typical experimental doses. However, further research is required to fully understand its long-term effects on biological systems and its potential for bioaccumulation in aquatic environments. Regulatory agencies have not yet classified this compound under any specific category related to hazardous substances or controlled substances.

The commercial availability of 1-(4-Methylphenyl)methyl-2-(propane-1-sulfonyl)-1H-1,3-benzodiazole is limited due to its specialized nature and niche applications. It is primarily produced on demand by specialized chemical manufacturers catering to research institutions and industries requiring high-purity compounds for advanced material development.

In conclusion, 886905-12-0, or 1-(4-Methylphenyl)methyl-2-(propane-1-sulfonyl)-1H-1,3-benzodiazole, represents a cutting-edge compound with significant potential in multiple domains of science and technology. Its unique chemical structure and properties continue to attract researchers aiming to exploit its capabilities in developing next-generation materials and biomedical tools.

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